An In-depth Technical Guide to 3-Ethyl-2-methyl-2-pentene (CAS: 19780-67-7)
An In-depth Technical Guide to 3-Ethyl-2-methyl-2-pentene (CAS: 19780-67-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Ethyl-2-methyl-2-pentene (CAS Number: 19780-67-7), a C8H16 branched alkene. This document consolidates available data on its physicochemical properties, synthesis, purification, and spectroscopic characterization. Detailed experimental protocols derived from established methodologies for similar compounds are presented to facilitate its preparation and analysis in a laboratory setting. While this compound is a structural isomer of other commercially relevant alkenes, a thorough review of current literature indicates a significant lack of research into its biological activity and applications in drug development. This guide, therefore, focuses on the foundational chemical and analytical aspects of 3-Ethyl-2-methyl-2-pentene to serve as a resource for researchers in organic synthesis and analytical chemistry.
Physicochemical and Spectroscopic Data
The following tables summarize the key physical, chemical, and spectroscopic properties of 3-Ethyl-2-methyl-2-pentene.
Table 1: General and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 19780-67-7 | [1] |
| Molecular Formula | C₈H₁₆ | [2] |
| Molecular Weight | 112.21 g/mol | [1] |
| Boiling Point | 113-117 °C at 760 mmHg | |
| Density | 0.729 g/cm³ | |
| Refractive Index | 1.419 | |
| Flash Point | 15.6 °C | |
| LogP | 3.8 | [1] |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Key Data Points | Source(s) |
| ¹H NMR | Data available, specific shifts not detailed in sources. | [1][3] |
| ¹³C NMR | Data available, specific shifts not detailed in sources. | [1][3][4] |
| Infrared (IR) Spectroscopy | Characteristic alkene peaks expected: C-H stretch (sp²) ~3000-3100 cm⁻¹, C=C stretch ~1640-1680 cm⁻¹, and C-H bend (out-of-plane) ~600-1000 cm⁻¹. | [5][6] |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) expected at m/z = 112. Key fragments at m/z = 83 and 55. | [1] |
| Kovats Retention Index | Standard non-polar: 778, 791.8 | [1] |
Synthesis and Purification
Experimental Protocol: Synthesis via Grignard Reaction and Dehydration
This two-step method involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is subsequently dehydrated to yield the alkene.[7][8][9]
Step 1: Synthesis of 3-Ethyl-2-methylpentan-3-ol (Grignard Reaction)
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is required. All glassware must be scrupulously dried to prevent quenching of the Grignard reagent.
-
Grignard Reagent Formation: In the reaction flask, place magnesium turnings (1.2 equivalents). In the dropping funnel, add a solution of ethyl bromide (1.2 equivalents) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).
-
Initiation: Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.
-
Reaction: Once the reaction has initiated (as evidenced by bubbling and/or a cloudy appearance), add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until the magnesium is consumed.
-
Addition of Ketone: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 3-pentanone (B124093) (1.0 equivalent) in the same anhydrous solvent dropwise via the dropping funnel.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude tertiary alcohol, 3-ethyl-2-methylpentan-3-ol. This product can be purified by distillation or used directly in the next step.
Step 2: Dehydration of 3-Ethyl-2-methylpentan-3-ol
-
Apparatus Setup: Assemble a distillation apparatus.
-
Reaction: Place the crude 3-ethyl-2-methylpentan-3-ol in the distillation flask. Add a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.
-
Distillation: Gently heat the mixture. The lower-boiling alkene product will distill as it is formed. Collect the distillate.
-
Work-up: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash and a brine wash. Dry the organic layer over anhydrous calcium chloride.
-
Final Purification: The final product, 3-ethyl-2-methyl-2-pentene, can be purified by fractional distillation.
Caption: Synthesis of 3-Ethyl-2-methyl-2-pentene via Grignard Reaction and Dehydration.
Experimental Protocol: Purification by Preparative Gas-Liquid Chromatography (GLC)
For obtaining high-purity samples, preparative GLC is an effective method.[2]
-
System: A gas chromatograph equipped with a preparative-scale column, a fraction collector, and a thermal conductivity detector (TCD) is suitable.
-
Column: A column packed with 20% squalane (B1681988) on a solid support such as Chromosorb P is recommended.[2]
-
Carrier Gas: An inert gas such as helium or nitrogen should be used at a flow rate optimized for separation and collection efficiency.
-
Temperatures:
-
Injector: Set to a temperature that ensures rapid volatilization of the sample without degradation.
-
Column Oven: An isothermal temperature of 70°C has been suggested.[2] Temperature programming may be employed to optimize the separation from any impurities.
-
Detector: Set to a temperature higher than the column to prevent condensation.
-
-
Injection: Inject small aliquots of the crude or fractionally distilled product onto the column.
-
Collection: Collect the fraction corresponding to the retention time of 3-Ethyl-2-methyl-2-pentene in a cooled trap.
-
Analysis: The purity of the collected fraction should be verified by analytical GC-MS.
Analytical and Spectroscopic Characterization
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a critical technique for confirming the identity and purity of 3-Ethyl-2-methyl-2-pentene, and for separating it from its isomers.[10][11]
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-1, HP-5ms, or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally suitable for hydrocarbon analysis. For enhanced separation of isomers, a high-polarity column (e.g., DB-WAX) may be necessary.[10][12]
-
Carrier Gas: Helium at a constant flow rate of approximately 1.0-1.5 mL/min.
-
Injector: Set to 250 °C with a split injection mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase at 5-10 °C/min to 200 °C.
-
Final hold: Hold at 200 °C for 2 minutes.
-
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to 3-Ethyl-2-methyl-2-pentene by its retention time and mass spectrum. The mass spectrum should show a molecular ion peak at m/z = 112 and characteristic fragment ions.
Caption: Experimental Workflow for GC-MS Analysis.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule, primarily the carbon-carbon double bond and associated C-H bonds.[5][13][14]
-
Sample Preparation: As 3-Ethyl-2-methyl-2-pentene is a liquid, it can be analyzed neat.
-
Instrumentation: A Fourier-Transform Infrared Spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition (ATR method):
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the liquid sample onto the ATR crystal, ensuring it covers the crystal surface.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and allow it to dry completely.
-
-
Data Analysis: Analyze the resulting spectrum for characteristic absorption bands of alkenes.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the definitive structural elucidation of 3-Ethyl-2-methyl-2-pentene.[1][15]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Key parameters to set include the spectral width, number of scans, relaxation delay, and pulse width.
-
-
¹³C NMR Data Acquisition:
-
Acquire a standard one-dimensional carbon spectrum, typically with proton decoupling.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons and carbons in the molecular structure.
Reactivity
As a tetrasubstituted alkene, 3-Ethyl-2-methyl-2-pentene is expected to undergo typical electrophilic addition reactions, though at a slower rate than less substituted alkenes due to steric hindrance around the double bond.
Electrophilic Addition of HBr
The reaction with hydrogen halides like HBr would proceed via the formation of the more stable carbocation intermediate.
-
Protonation: The double bond acts as a nucleophile, attacking the proton of HBr. This will form a tertiary carbocation at the C3 position, as this is the more substituted carbon of the double bond, following Markovnikov's rule.[16][17]
-
Nucleophilic Attack: The bromide ion (Br⁻) then acts as a nucleophile, attacking the carbocation to form the final product, 3-bromo-3-ethyl-2-methylpentane.
Caption: Reaction pathway for the electrophilic addition of HBr.
Applications and Biological Activity
A comprehensive search of scientific literature and chemical databases reveals a notable absence of studies on the biological activity, toxicology, or applications of 3-Ethyl-2-methyl-2-pentene in drug development or medicinal chemistry. While other C8 alkenes find use as monomers in polymer production or as intermediates in the synthesis of other chemicals, no specific industrial applications for 3-Ethyl-2-methyl-2-pentene are documented.[18][19][20][21] Its primary relevance currently appears to be in fundamental organic chemistry research and as a component in complex hydrocarbon mixtures.
Conclusion
3-Ethyl-2-methyl-2-pentene is a structurally defined C8 alkene for which standard chemical and analytical data are available. This guide provides a consolidated resource of its physicochemical properties and outlines detailed, practical protocols for its synthesis, purification, and characterization based on established organic chemistry principles. The significant lack of research into its biological effects or potential applications presents an open area for future investigation. This document serves as a foundational reference for chemists who may encounter or require this compound in their research.
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